

Detection of Adb-butinaca in seized herbal materials and infused papers

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An Application Note and Protocol for the Forensic Identification of ADB-BUTINACA

Introduction

ADB-BUTINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the global new psychoactive substances (NPS) market.[1][2] First detected in Sweden in 2019, it has been identified in various forms, including powders, adulterated herbal materials, and, notably, infused papers used to smuggle the substance into controlled environments like prisons.[1][2] Its high potency and increasing prevalence necessitate robust and reliable analytical methods for its detection and quantification in seized materials.[2][3] This document provides detailed protocols for the extraction and analysis of ADB-BUTINACA from herbal matrices and infused papers using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Challenges

A significant challenge in the forensic analysis of **ADB-BUTINACA** is its potential coelution with its synthetic precursor, ADB-INACA, when using traditional non-polar GC-MS columns (e.g., DB-5MS).[4][5] This coelution can lead to the misinterpretation of mass spectra and an inability to positively identify the controlled substance.[4] Utilizing a mid-polarity column, such as a DB-35MS or equivalent, provides the necessary chromatographic separation for unambiguous identification.[4]



Quantitative Method Parameters

The following tables summarize validation parameters for the quantification of **ADB-BUTINACA** from various sources. While some data pertains to biological matrices, it provides a valuable reference for expected sensitivity and performance in forensic laboratories.

Table 1: UPLC-MS/MS Method Validation Data

Parameter	Value	Matrix	Reference
Linearity Range	1–1,000 ng/mL	Rat Plasma	[6]
LLOQ	1.0 ng/mL	Rat Plasma	[6][7]
LOD	0.3 ng/mL	Rat Plasma	[6][7]
Intra-day Precision	< 13%	Rat Plasma	[8]
Inter-day Precision	< 14%	Rat Plasma	[8]
Accuracy	92% to 111%	Rat Plasma	[8]
Recovery	87% to 90%	Rat Plasma	[8]
Linearity Range	20–20,000 pg/mg	Human Hair	[7][9]
LLOQ	1 to 10 pg/mg	Human Hair	[10]

| LOD | 0.5 to 5 pg/mg | Human Hair |[10] |

Table 2: GC-MS/MS Method Validation Data

Parameter	Value	Matrix	Reference
Linearity Range	20–20,000 pg/mg	Human Hair	[9]
LLOQ	20 pg/mg	Human Hair	[9]
LOD	10 pg/mg	Human Hair	[9]

| Detection Limit | 2 μ g/mL | e-Liquid |[11] |



Experimental Protocols Protocol 1: Sample Preparation

This protocol outlines the extraction of **ADB-BUTINACA** from seized herbal materials and infused papers.

A. Extraction from Infused Paper

- Select a representative portion of the seized paper (e.g., one piece weighing ~350 mg).[12]
- Cut the paper into small pieces to increase surface area.[12]
- Place the pieces into a suitable vessel (e.g., a glass beaker or flask).
- Add a sufficient volume of a non-polar or medium-polarity solvent such as dichloromethane or methanol to fully submerge the paper.[12][13]
- Sonicate the sample for 20 minutes to facilitate extraction.[12][14]
- Remove the paper material from the solvent.
- Allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen to yield the extract.[12]
- Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol)
 for analysis.[9]

B. Extraction from Herbal Material

- Obtain a representative sample from the seized material and homogenize it.
- Accurately weigh approximately 100 mg of the homogenized sample into a volumetric flask (e.g., 50 mL).[14]
- Add the extraction solvent (e.g., methanol) to the mark.[14]
- Sonicate the mixture for 5 minutes.[14]

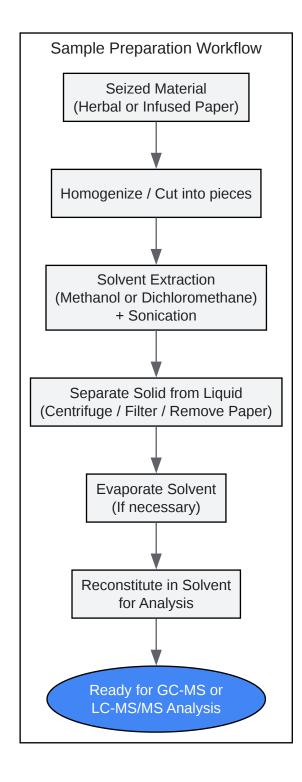
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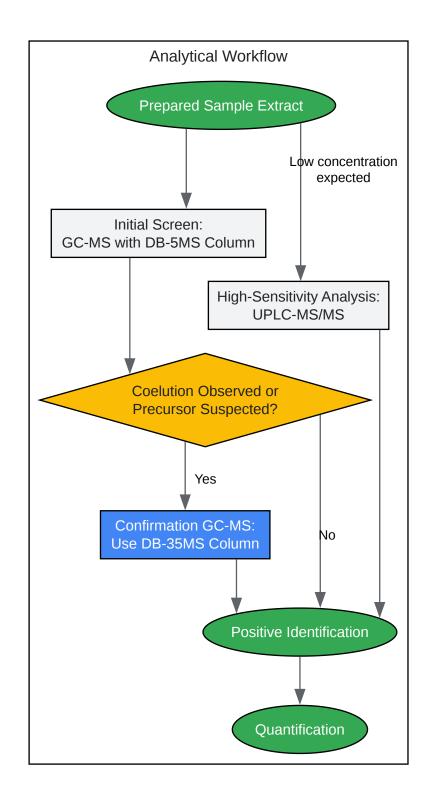


- Invert the flask at least 10 times to ensure thorough mixing.[14]
- Centrifuge the mixture for 2 minutes at 5,000 rpm or allow the solid material to settle.[14]
- Take an aliquot of the supernatant (~2 mL) and filter it using a syringe filter (\leq 0.45 μ m) into a vial for analysis.[14]









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